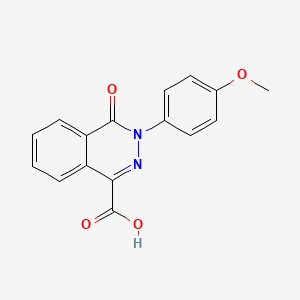
4-Chloro-2-phenoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-phenoxybenzoic acid is a chemical compound with the CAS Number: 69206-97-9 . It has a molecular weight of 248.67 and its IUPAC name is 4-chloro-2-phenoxybenzoic acid .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-phenoxybenzoic acid is C13H9ClO3 . Its average mass is 248.662 Da and its monoisotopic mass is 248.024017 Da .Physical And Chemical Properties Analysis
4-Chloro-2-phenoxybenzoic acid is a powder at room temperature .Scientific Research Applications
Advanced Oxidation Processes
4-Chloro-2-phenoxybenzoic acid, similar to other phenoxy herbicides, can be degraded using advanced oxidation processes (AOPs) . These processes are used to degrade organic compounds, evaluating and comparing operation conditions, efficiencies, and intermediaries . AOPs are promising technologies for the degradation of organic pollutants in real wastewater .
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally related to phenoxy herbicides, which are known to target plant growth processes .
Mode of Action
As a phenoxy compound, it may share similarities with other phenoxy herbicides, which typically act as synthetic auxins, disrupting plant growth by overstimulating certain growth processes .
Biochemical Pathways
Phenoxy herbicides are known to interfere with plant growth pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-phenoxybenzoic acid. For instance, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including related compounds, throughout the environment .
properties
IUPAC Name |
4-chloro-2-phenoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXQKEGQEBOTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2448169.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2448172.png)
![(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2448173.png)

![N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2448176.png)


![2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2448181.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2448183.png)

![3-(2,6-Dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2448188.png)
![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2448189.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2448190.png)